molecular formula C14H9ClN2O3S B13864428 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate

Cat. No.: B13864428
M. Wt: 320.8 g/mol
InChI Key: XHOFCNLXVZQSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a thienyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate typically involves the following steps:

    Formation of the Thienyl Intermediate: The starting material, 5-chloro-2-thiophenecarboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with 4-cyanoaniline to form the amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group and the ester functional group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The thienyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Lacks the cyano group, which may affect its reactivity and binding properties.

    Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate: Contains a methyl group instead of a cyano group, leading to different chemical and biological properties.

Uniqueness

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-cyanobenzoate

InChI

InChI=1S/C14H9ClN2O3S/c1-20-14(19)9-3-2-8(7-16)6-10(9)17-13(18)11-4-5-12(15)21-11/h2-6H,1H3,(H,17,18)

InChI Key

XHOFCNLXVZQSDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.